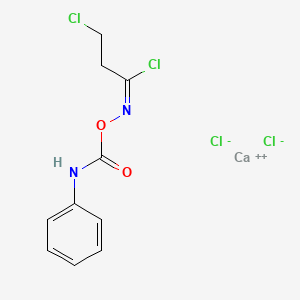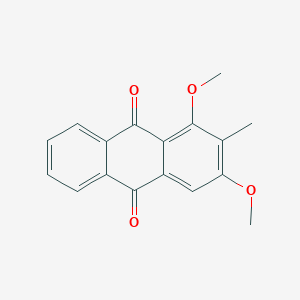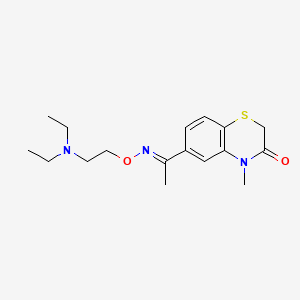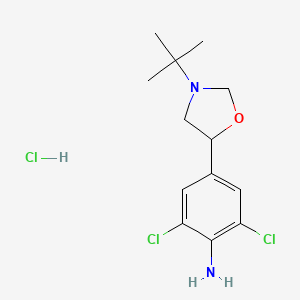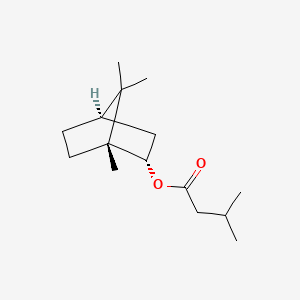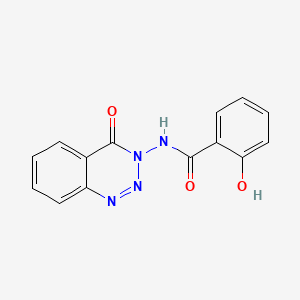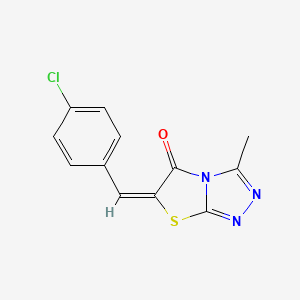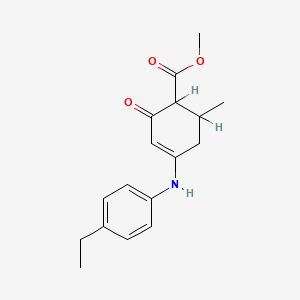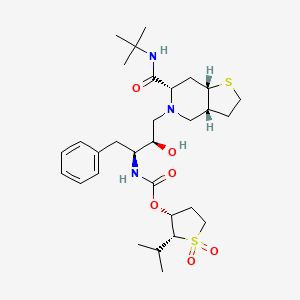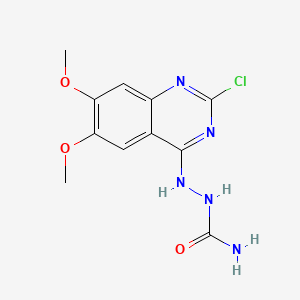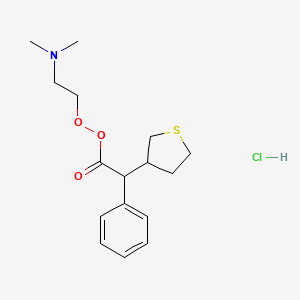
2-(Dimethylamino)ethyl-(3-hydroxy-1-thia-3-cyclopentyl)phenylacetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de fenilacetato de 2-(dimetilamino)etilo-(3-hidroxi-1-tia-3-ciclopentil) es un complejo compuesto orgánico con una estructura única que incluye un grupo dimetilaminoetilo, un anillo hidroxi-tia-ciclopentil y una parte fenilacetato.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis del clorhidrato de fenilacetato de 2-(dimetilamino)etilo-(3-hidroxi-1-tia-3-ciclopentil) generalmente implica múltiples pasos. Un método común incluye la reacción del ácido 3-hidroxi-1-tia-3-ciclopentilfenilacético con cloruro de 2-(dimetilamino)etilo en presencia de una base como la trietilamina. La reacción se lleva a cabo bajo condiciones de reflujo para garantizar una conversión completa. El producto se purifica luego mediante recristalización o cromatografía.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores de flujo continuo para mejorar la eficiencia y el rendimiento. Las condiciones de reacción se optimizan para garantizar una alta pureza y un mínimo de subproductos. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción es común para mantener la coherencia en la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de fenilacetato de 2-(dimetilamino)etilo-(3-hidroxi-1-tia-3-ciclopentil) experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona.
Reducción: El anillo tia-ciclopentil se puede reducir en condiciones específicas.
Sustitución: El grupo dimetilamino puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base.
Principales productos
Oxidación: Formación de un derivado cetónico.
Reducción: Formación de un anillo tia-ciclopentil reducido.
Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El clorhidrato de fenilacetato de 2-(dimetilamino)etilo-(3-hidroxi-1-tia-3-ciclopentil) tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica.
Medicina: Estudiado por sus potenciales efectos terapéuticos, incluido su papel como intermedio en la síntesis de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de fenilacetato de 2-(dimetilamino)etilo-(3-hidroxi-1-tia-3-ciclopentil) implica su interacción con objetivos moleculares específicos. El grupo dimetilamino puede interactuar con varios receptores o enzimas, modulando su actividad. El anillo hidroxi-tia-ciclopentil también puede desempeñar un papel en la estabilización de la interacción del compuesto con sus objetivos, mejorando su eficacia.
Comparación Con Compuestos Similares
Compuestos similares
Clorhidrato de 1-etil-3-(3-dimetilaminopropil)carbodiimida: Utilizado como agente de acoplamiento en la síntesis de péptidos.
Ciclopentolato: Un anticolinérgico utilizado para causar midriasis y cicloplejía.
Unicidad
El clorhidrato de fenilacetato de 2-(dimetilamino)etilo-(3-hidroxi-1-tia-3-ciclopentil) es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
102367-36-2 |
|---|---|
Fórmula molecular |
C16H24ClNO3S |
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 2-phenyl-2-(thiolan-3-yl)ethaneperoxoate;hydrochloride |
InChI |
InChI=1S/C16H23NO3S.ClH/c1-17(2)9-10-19-20-16(18)15(14-8-11-21-12-14)13-6-4-3-5-7-13;/h3-7,14-15H,8-12H2,1-2H3;1H |
Clave InChI |
MTQVMOMABKBZJE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOOC(=O)C(C1CCSC1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


